

# **Application Notes for AS1134900 in Cell Culture**

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Compound of Interes	it	
Compound Name:	AS1134900	
Cat. No.:	B15142184	Get Quote

### Introduction

**AS1134900** is a novel, potent, and highly selective small-molecule inhibitor of NADP+-dependent Malic Enzyme 1 (ME1).[1][2][3] ME1 is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][3][4] This production of NADPH is vital for various anabolic processes, including lipid and fatty acid biosynthesis, and for maintaining cellular redox homeostasis.[1][4] Upregulated expression of ME1 has been implicated in the progression of several cancers, making it a promising therapeutic target.[1][2][5]

#### Mechanism of Action

**AS1134900** functions as an allosteric inhibitor, binding to a novel site on the ME1 enzyme, distinct from the active site.[1][2][3] Its mechanism is uncompetitive, meaning it binds exclusively to the enzyme-substrate complex (the ME1-NADP+-malate complex), forming an inactive ternary complex and preventing the catalytic reaction.[1][2] This specificity results in high selectivity for ME1 over the mitochondrial isoform, ME2.[1][2][6]

### Therapeutic Rationale in Oncology

The primary therapeutic strategy for **AS1134900** revolves around the concept of synthetic lethality. A significant subset of pancreatic ductal adenocarcinoma (PDAC) and other gastrointestinal cancers exhibit a co-deletion of the tumor suppressor SMAD4 and the nearby metabolic enzyme ME2.[6] In these ME2-null cancer cells, ME1 becomes essential for survival and proliferation.[6] By selectively inhibiting ME1, **AS1134900** is designed to induce profound



growth inhibition specifically in these ME2-deficient cancer cells, while sparing normal tissues where ME1 and ME2 are functionally redundant.[6]

Critical Consideration for Cell Culture: Permeability

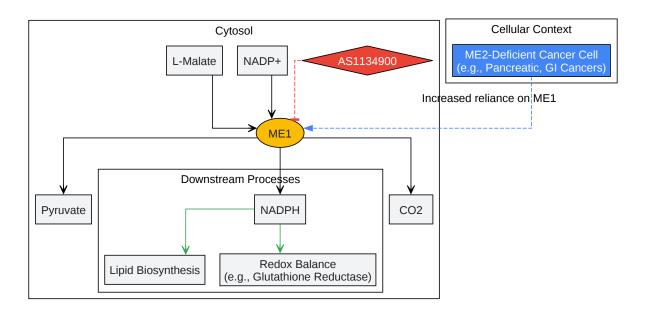
A crucial factor for researchers using **AS1134900** in cell-based assays is its limited cell membrane permeability.[1][2][5] A Parallel Artificial Membrane Permeability Assay (PAMPA) indicated that **AS1134900** has low passive cell permeability.[1][2] In line with this, studies on the PATU-8988T pancreatic cancer cell line, where ME1 knockdown inhibits growth, showed that treatment with **AS1134900** did not reduce cellular proliferation.[1][2] Researchers must consider this limitation when designing experiments and interpreting results, as a lack of a cellular phenotype may be due to insufficient intracellular concentration of the inhibitor rather than a lack of on-target efficacy.

**Quantitative Data Summary** 

Parameter	Value / Description	Source
Target	Malic Enzyme 1 (ME1)	[1][3][6]
IC50	0.73 μΜ	[2][6]
Selectivity	Highly selective for ME1; does not detectably inhibit ME2.	[1][2][6]
Mechanism of Inhibition	Allosteric, Uncompetitive with respect to both NADP+ and malate.	[1][2][3]
Binding Site	Binds to a novel allosteric site outside the enzyme's active site.	[1][2][3]
Cell Permeability	Limited passive membrane permeability.	[1][2][5]

## **Visualizations**

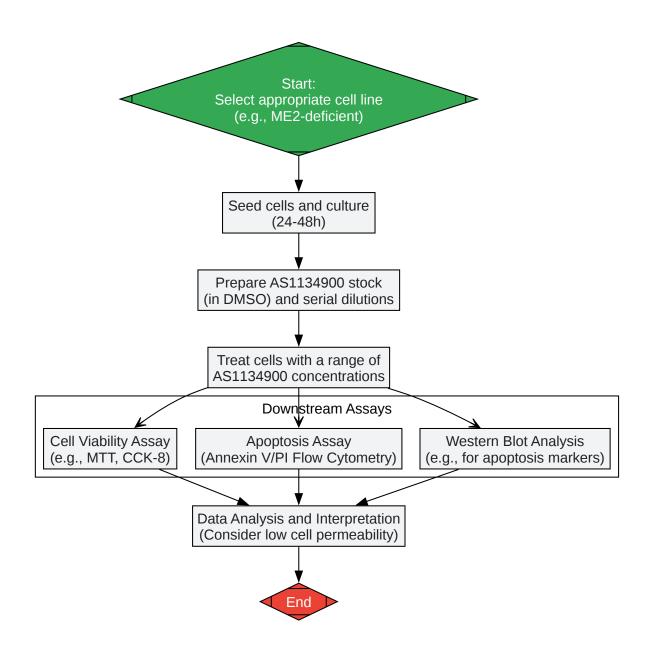




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Caption: Role of ME1 in cellular metabolism and its inhibition by AS1134900.

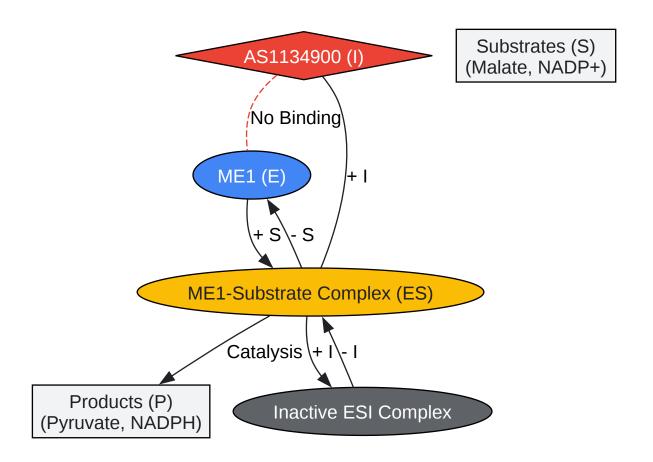




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Caption: General workflow for evaluating **AS1134900** in cell culture.





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## References

- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malic Enzyme 1 (ME1) in the Biology of Cancer: It's not Just Intermediary Metabolism -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]



- 6. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
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